3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide
Description
This compound is a structurally intricate small molecule featuring an imidazo[1,2-c]quinazolin core substituted with a sulfanyl-linked carbamoyl methyl group at position 5 and a propanamide side chain at position 2. Key substituents include:
- 5-Chloro-2-methoxyphenyl group: Likely contributes to lipophilicity and target binding via halogen and methoxy interactions.
- 4-Fluorobenzyl moiety: Enhances metabolic stability and modulates electronic properties through the fluorine atom.
- Sulfanyl bridge: May influence redox activity or serve as a hydrogen-bond acceptor.
Properties
IUPAC Name |
3-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25ClFN5O4S/c1-40-24-12-8-18(30)14-23(24)33-26(38)16-41-29-35-21-5-3-2-4-20(21)27-34-22(28(39)36(27)29)11-13-25(37)32-15-17-6-9-19(31)10-7-17/h2-10,12,14,22H,11,13,15-16H2,1H3,(H,32,37)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGKGDMPPOEQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25ClFN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide is a novel organic molecule with potential pharmacological applications. Its complex structure includes various functional groups, such as carbamoyl and sulfanyl moieties, which contribute to its biological activity. This article reviews the available literature on its biological properties, focusing on antimicrobial, anticancer, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 594.06 g/mol . The presence of multiple functional groups enhances its interaction with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of similar quinazoline derivatives. For instance, compounds containing quinazoline scaffolds have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Quinazoline Derivative 1 | 0.125 | S. aureus |
| Quinazoline Derivative 2 | 0.250 | E. coli |
| Compound of Interest | TBD | TBD |
The structure-activity relationship (SAR) studies suggest that modifications in the phenyl rings significantly influence antimicrobial efficacy. The incorporation of halogen substituents has been linked to enhanced activity against resistant strains .
Anticancer Activity
Quinazoline derivatives are also recognized for their anticancer properties. A recent study highlighted that compounds similar to our target compound exhibited inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the inhibition of specific kinases associated with cancer progression.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 1.5 | Apoptosis induction |
| MCF7 (Breast Cancer) | 0.75 | Cell cycle arrest |
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, quinazoline derivatives have shown promise in various therapeutic areas, including anti-inflammatory and analgesic activities . The ability to modulate inflammatory pathways makes these compounds suitable for treating chronic inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted by Young Min Na evaluated a series of triazole-alcohol hybrids against fungal pathogens. The results indicated that certain structural modifications led to a four-fold increase in activity against Candida albicans compared to standard treatments .
- Anticancer Properties : Research published in the Journal of Medicinal Chemistry reported that quinazoline-based compounds exhibited potent inhibition against FLT3 kinase, which is critical in acute myeloid leukemia (AML). This finding suggests potential applications in targeted cancer therapies .
Scientific Research Applications
The compound 3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide is a complex organic molecule that has garnered attention for its potential applications in medicinal chemistry and drug development. This article delves into its scientific research applications, supported by comprehensive data and case studies.
Anticancer Activity
Imidazoquinazolines have been studied for their anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of imidazoquinazolines have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study on related imidazoquinazoline derivatives demonstrated significant inhibition of proliferation in breast cancer cells (MCF-7) with IC50 values in the micromolar range. The mechanism involved the modulation of key signaling pathways associated with cell survival and apoptosis .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Compounds containing 1,2,4-triazole rings have been reported to possess broad-spectrum antibacterial and antifungal activities.
Data Table: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Imidazoquinazoline A | Staphylococcus aureus | 0.25 |
| Imidazoquinazoline B | Escherichia coli | 0.5 |
| Imidazoquinazoline C | Candida albicans | 0.0156 |
These findings indicate that the compound could be effective against resistant strains of bacteria and fungi, similar to other triazole derivatives .
Neuroprotective Effects
Emerging research suggests that imidazoquinazoline derivatives may also exhibit neuroprotective effects. Studies have shown that these compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Case Study:
In vitro studies demonstrated that a related imidazoquinazoline significantly reduced neuronal cell death induced by glutamate toxicity, suggesting potential applications in neurodegenerative diseases .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. For example, docking simulations indicated strong interactions with enzymes involved in cancer metabolism and antimicrobial resistance pathways.
Key Findings:
Comparison with Similar Compounds
Key Observations :
- The 4-fluorobenzyl group in the target compound may confer higher metabolic stability compared to furylmethyl () due to reduced oxidative susceptibility .
Computational Similarity Analysis
Using Tanimoto coefficients (Tc) and molecular networking (cosine scores), the target compound’s similarity to analogues can be quantified:
- Tanimoto Index (Fingerprint-based) :
- Cosine Score (MS/MS-based) :
Bioactivity Profiling
Hierarchical clustering of bioactivity data (e.g., NCI-60 screening) reveals that imidazo[1,2-c]quinazolin derivatives cluster by shared mechanisms:
- Antiproliferative Activity : Compounds with chlorophenyl groups (e.g., target compound) show enhanced potency against solid tumor lines compared to methoxy-substituted analogues .
- Enzyme Inhibition : The sulfanyl-carbamoyl moiety correlates with HDAC or kinase inhibitory activity, as seen in aglaithioduline (~70% similarity to SAHA in ) .
Physicochemical and Pharmacokinetic Properties
Insights :
- The target’s higher LogP reflects enhanced membrane permeability compared to polar sulfamoyl derivatives.
- 4-Fluorobenzyl may extend half-life relative to furylmethyl -substituted analogues due to reduced CYP450-mediated oxidation .
Q & A
Q. What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized for higher yield and purity?
The synthesis involves multi-step reactions, including cyclization of the imidazoquinazoline core, sulfanyl group introduction, and amide coupling. Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during sulfur-based substitutions. Optimization strategies:
- Use high-purity starting materials to reduce byproducts .
- Employ HPLC to monitor intermediate purity and adjust solvent polarity (e.g., DMF or dichloromethane) to improve solubility .
- Optimize temperature (60–80°C for cyclization) and catalyst loading (e.g., triethylamine for amide coupling) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
A combination of techniques ensures structural validation:
- NMR (¹H and ¹³C): Resolve aromatic protons in the quinazoline core (δ 7.2–8.5 ppm) and confirm sulfanyl group integration .
- HRMS: Verify molecular weight (expected [M+H]⁺ ~600–650 Da) .
- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents in bioactivity?
Focus on modifying key groups:
- Sulfanyl linker: Replace with selenyl or ether groups to test redox sensitivity .
- Fluorophenyl moiety: Compare with chloro/methoxy analogs to assess hydrophobic interactions .
- Imidazoquinazoline core: Introduce electron-withdrawing groups (e.g., nitro) to modulate electron density. Methodology:
- Synthesize analogs via parallel combinatorial chemistry .
- Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardize assays: Use identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls .
- Re-evaluate purity: Reproduce synthesis and confirm purity via LC-MS to exclude confounding impurities .
- Meta-analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What computational approaches are suitable for predicting binding modes and off-target effects?
- Molecular docking: Use AutoDock Vina to model interactions with target proteins (e.g., PARP-1), focusing on hydrogen bonds with the carbamoyl group .
- MD simulations: Simulate ligand-protein stability in GROMACS (50 ns trajectories) to assess conformational changes .
- Pharmacophore screening: Match against databases like ChEMBL to predict off-target kinase inhibition .
Methodological Recommendations
- In vivo efficacy studies: Use xenograft models (e.g., murine breast cancer) with biweekly IV dosing (10 mg/kg) and monitor tumor volume via caliper measurements .
- Stability testing: Perform accelerated degradation studies (40°C/75% RH for 6 months) with UPLC-MS to identify hydrolysis-prone sites (e.g., sulfanyl linkage) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
